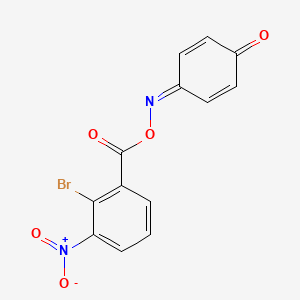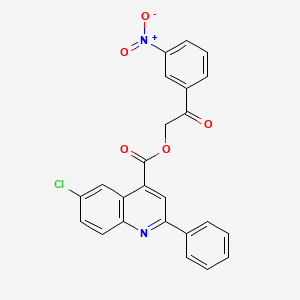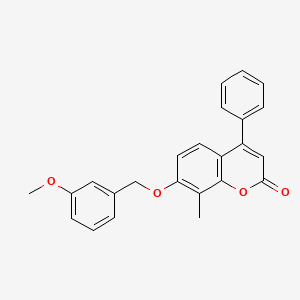
(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate
Vue d'ensemble
Description
(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromo-3-nitrobenzoic acid and (4-oxocyclohexa-2,5-dien-1-ylidene)amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In the materials science field, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to new functionalities and applications.
Mécanisme D'action
The mechanism by which (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitro and bromo groups can participate in various interactions, such as hydrogen bonding or halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-chloro-3-nitrobenzoate
- (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-fluoro-3-nitrobenzoate
- (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-iodo-3-nitrobenzoate
Uniqueness
The presence of the bromo group in (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 2-bromo-3-nitrobenzoate distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and interaction with other molecules. This uniqueness can be exploited in designing compounds with specific desired properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, a potential candidate for drug development, and a component in advanced materials. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O5/c14-12-10(2-1-3-11(12)16(19)20)13(18)21-15-8-4-6-9(17)7-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLHUADGOVANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)ON=C2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3693297.png)
![6-chloro-3-{5-[(3,4-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693309.png)
![5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B3693313.png)
![6-bromo-3-imidazo[2,1-b][1,3]benzothiazol-2-yl-2H-chromen-2-one](/img/structure/B3693317.png)
![3-{5-[(2-iodophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3693323.png)


![4-bromo-N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3693351.png)
![8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3693366.png)
![(3Z)-5-bromo-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3693373.png)
![[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate](/img/structure/B3693378.png)
![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate](/img/structure/B3693383.png)
![3-{5-[(2-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3693390.png)

